

# In-Depth Technical Guide to 1-(3-Phenylpyrrolidin-1-yl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2682834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, and available scientific data for **1-(3-Phenylpyrrolidin-1-yl)ethanone**, a molecule of interest in neuroscience and drug discovery. This document is intended to serve as a core resource for researchers engaged in the study and development of novel therapeutics.

## Core Chemical Identifiers

While a specific CAS number for the racemic mixture and the (S)-enantiomer of **1-(3-Phenylpyrrolidin-1-yl)ethanone** remains elusive in publicly accessible databases, the (R)-enantiomer is registered in PubChem. The identifiers for 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone are detailed below.

Identifier Type	Data Point	Source
Compound Name	1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone	PubChem[1]
PubChem CID	42083095	PubChem[1]
Molecular Formula	C12H15NO	PubChem[1]
Molecular Weight	189.25 g/mol	PubChem[1]
IUPAC Name	1-[(3R)-3-phenylpyrrolidin-1-yl]ethan-1-one	PubChem[1]
Canonical SMILES	<chem>CC(=O)N1CC(C1)C2=CC=CC=C2</chem>	PubChem[1]
InChI Key	LDKBLKLASBSWIM-SSDOTTSWSA-N	PubChem[1]

## Physicochemical Properties

Detailed physicochemical properties for 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone are available through public databases.

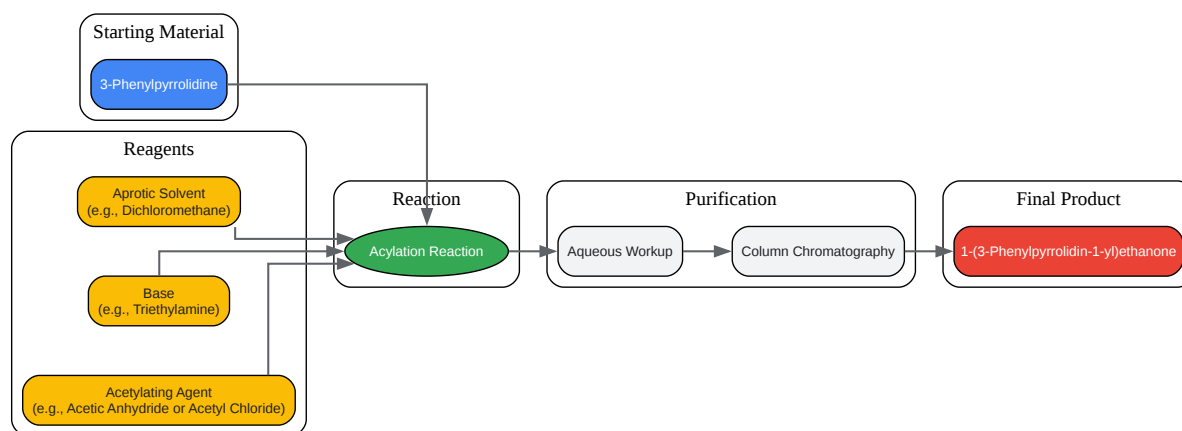
Property	Value	Source
XLogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	189.115364101 g/mol	PubChem[1]
Monoisotopic Mass	189.115364101 g/mol	PubChem[1]
Topological Polar Surface Area	20.3 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	14	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	195	PubChem[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Phenylpyrrolidin-1-yl)ethanone** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of similar compounds. For instance, the synthesis of (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone involved the reaction of a pyrrolidine-2-thione derivative with phenacyl bromide.[2]

A potential synthetic route for **1-(3-Phenylpyrrolidin-1-yl)ethanone** could involve the acylation of 3-phenylpyrrolidine. The choice of acetylating agent and reaction conditions would be critical to achieving a good yield and purity.

General Postulated Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Postulated workflow for the synthesis of **1-(3-Phenylpyrrolidin-1-yl)ethanone**.

## Biological Activity and Potential Applications

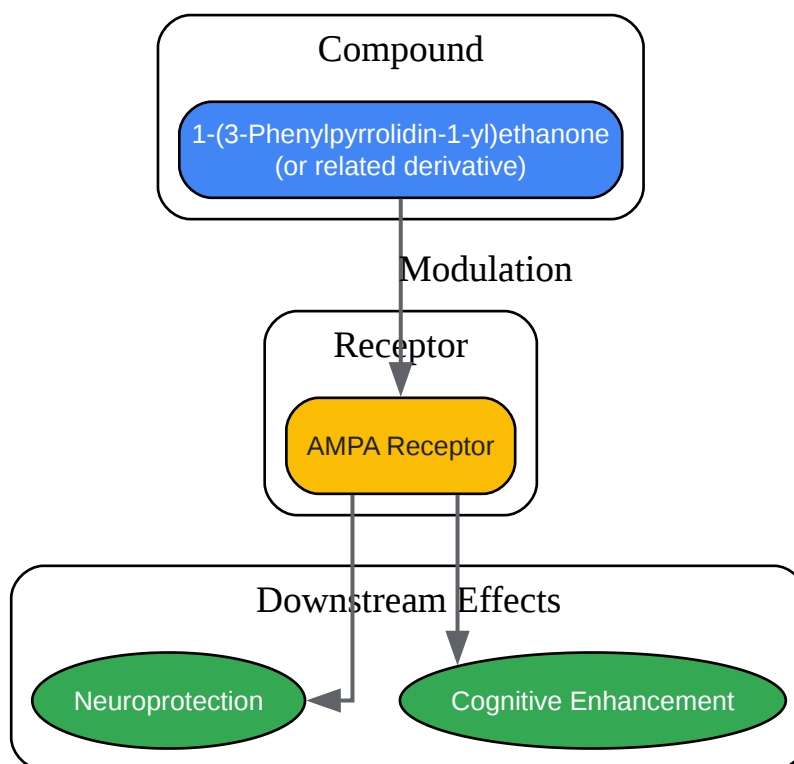
Direct biological data for **1-(3-Phenylpyrrolidin-1-yl)ethanone** is limited in the available literature. However, research on a structurally related compound, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, provides valuable insights into the potential neurological effects of the core phenylpyrrolidine scaffold.

A study on this related compound demonstrated significant neuroprotective effects in a glutamate-induced excitotoxicity model in primary newborn rat cortical neuron cultures.<sup>[3][4]</sup> The compound was shown to reduce neurological deficits, improve neurological symptom regression, and enhance exploratory behavior and reduce anxiety in a rat model of acute focal cerebral ischemia.<sup>[3][4]</sup> Molecular docking and dynamics simulations suggested that these effects may be mediated through interaction with the AMPA receptor.<sup>[3]</sup>

These findings suggest that the **1-(3-phenylpyrrolidin-1-yl)ethanone** core may possess neuroprotective and cognitive-enhancing properties, making it a valuable scaffold for the development of novel therapeutics for neurological disorders such as ischemic stroke.

Potential Signaling Pathway Involvement:

Based on the activity of the related compound, a potential mechanism of action could involve the modulation of glutamatergic signaling, specifically through the AMPA receptor.



[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for **1-(3-Phenylpyrrolidin-1-yl)ethanone** derivatives.

## Future Directions

The available data, although indirect, suggests that **1-(3-Phenylpyrrolidin-1-yl)ethanone** and its derivatives are promising candidates for further investigation in the context of neurodegenerative and cognitive disorders. Future research should focus on:

- **Definitive CAS Number Assignment:** Establishing unique CAS numbers for the racemic mixture and each enantiomer is crucial for clear scientific communication and regulatory purposes.
- **Development of Stereoselective Synthesis:** Efficient and scalable synthetic routes to produce the individual (R)- and (S)-enantiomers are necessary to evaluate their distinct pharmacological profiles.
- **In-depth Biological Evaluation:** Comprehensive in vitro and in vivo studies are required to elucidate the precise mechanism of action, efficacy, and safety profile of each stereoisomer. This should include binding assays, functional assays on relevant neuronal receptors, and behavioral studies in animal models of neurological disease.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of analogs will help to identify the key structural features responsible for the observed biological activity and to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers embarking on the exploration of **1-(3-Phenylpyrrolidin-1-yl)ethanone**. The preliminary evidence of neuroprotective and cognitive-enhancing potential warrants a dedicated and systematic investigation into this promising chemical scaffold.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-[(3R)-3-phenylpyrrolidin-1-yl]ethanone | C<sub>12</sub>H<sub>15</sub>NO | CID 42083095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-(3-Phenylpyrrolidin-1-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2682834#1-3-phenylpyrrolidin-1-yl-ethanone-cas-number-and-identifiers]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)